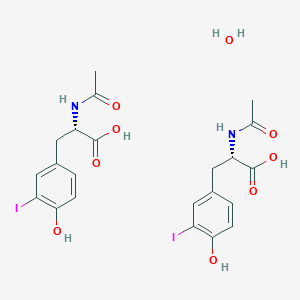

N-Acetyl-3-iodo-L-tyrosine hemihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

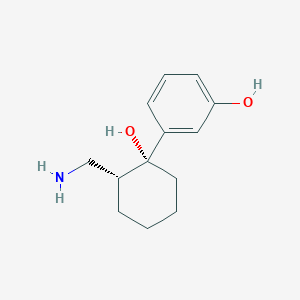

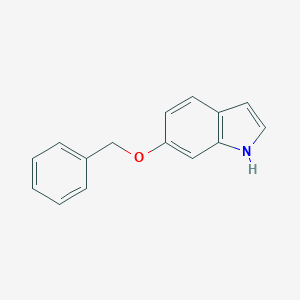

N-Acetyl-3-iodo-L-tyrosine hemihydrate is a derivative of tyrosine, an amino acid, and is known for its role in various biological processes. It is particularly relevant in the biosynthesis of thyroid hormones and has been studied for its potential applications in crystallography and enzyme activity analysis.

Synthesis Analysis

The synthesis of N-Acetyl-3-iodo-L-tyrosine hemihydrate involves specific chemical reactions, often starting from L-tyrosine. Methods such as electrophilic bromination and iodization have been explored for synthesizing related compounds like N-Acetyl-3,5-dibromo-l-tyrosine hemihydrate (Bovonsombat et al., 2012) and 3,5-Diiodo-L-tyrosine (Min, 2010).

Molecular Structure Analysis

The crystal structure of this compound is characterized by ionic interactions and a hydrogen-bond network, as evidenced in studies of similar compounds like 3-Iodo-l-tyrosine hemihydrate (Cymborowski et al., 2007). These interactions play a crucial role in stabilizing the molecular structure.

Chemical Reactions and Properties

N-Acetyl-3-iodo-L-tyrosine hemihydrate participates in various chemical reactions, reflecting its biological significance. For instance, it has been used in enzymatic and non-enzymatic iodination reactions in protein crystallography (Ghosh et al., 1999).

Physical Properties Analysis

The physical properties of this compound, such as its crystal structure at different temperatures, have been studied in compounds like N-acetyl-L-tyrosine methyl ester monohydrate, revealing insights into its stability and behavior under varying conditions (Janik et al., 2007).

Chemical Properties Analysis

Its chemical properties, particularly the reactivity of tyrosine residues, have been extensively studied. These properties are significant in understanding the behavior of the compound in various biological and chemical processes (Huntley & Strittmatter, 1972).

Wissenschaftliche Forschungsanwendungen

Structural Studies

Crystal Structure and Biosynthetic Implications : The crystal structure of N-Acetyl-3-iodo-L-tyrosine hemihydrate demonstrates its stability through ionic interactions and a hydrogen-bond network, highlighting its significance in the biosynthesis of thyroid hormones. This compound acts as a precursor in the biosynthesis process, playing a crucial role in the growth and development of vertebrate organisms. Moreover, it serves as an inhibitor of tyrosine hydroxylase, which is pivotal in the biosynthesis of catecholamines (Cymborowski, Chruszcz, Dauter, & Minor, 2007).

Protein Engineering

Incorporation into Proteins for Structural Studies : A novel application involves genetically encoding 3-iodo-L-tyrosine in Escherichia coli for single-wavelength anomalous dispersion (SAD) phasing in protein crystallography. This approach leverages the compound's ability to be incorporated site-specifically into proteins, facilitating structure determination with a strong iodine signal, thereby advancing protein structural analysis (Sakamoto et al., 2009).

Chemical Modification and Analysis

Selective Modification of Proteins and Peptides : N-Acetyl-3-iodo-L-tyrosine hemihydrate is utilized in the synthesis and application of tyrosine analogs for selective modification of proteins. This enables the study of protein-RNA interactions through fluorescence energy transfer experiments, showcasing its utility in biochemical research for labeling and analyzing protein interactions (Tamilarasu, Zhang, Hwang, & Rana, 2001).

Enzymatic Studies

Enzyme-Substrate Complex Analysis : The compound's role in studying enzyme-substrate complexes is highlighted through its use in nuclear magnetic resonance (NMR) studies. These studies examine the interaction dynamics within such complexes, providing insights into enzymatic mechanisms and substrate specificity (Robillard, Shaw, & Shulman, 1974).

Oxidative Modification

Investigation of Protein Modification : Research on the formation of nitrating and chlorinating species by the reaction of nitrite with hypochlorous acid has shown that N-Acetyl-3-iodo-L-tyrosine hemihydrate can be involved in the modification of phenolic substrates like tyrosine, suggesting its potential in studying inflammation-mediated protein modification and tissue injury (Eiserich et al., 1996).

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H12INO4.H2O/c2*1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7;/h2*2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17);1H2/t2*9-;/m00./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYCUTSENZMQNW-NAWJVIAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O.CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26I2N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-3-iodo-L-tyrosine hemihydrate | |

CAS RN |

23277-49-8 |

Source

|

| Record name | N-Acetyl-3-iodo-L-tyrosine hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023277498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYL-3-IODO-L-TYROSINE HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/758ESX7YOG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15664.png)